1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one
Description
1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, along with two fluorine atoms bonded to an ethanone moiety
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-8-5-3-4-7(6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
VPBPNUUWPMCMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-ethoxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of difluoroacetic acid to the aldehyde group, followed by dehydration to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated process control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
- 1-(3-Methoxyphenyl)-2,2-difluoroethan-1-one
- 1-(3-Hydroxyphenyl)-2,2-difluoroethan-1-one
- 1-(3-Chlorophenyl)-2,2-difluoroethan-1-one
Uniqueness: 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethoxyacetophenone with difluoromethyl ketones under controlled conditions. The methodology often employs techniques such as nucleophilic substitution and electrophilic fluorination to achieve the desired compound with high purity and yield.
Antifungal Activity
Recent studies have shown that derivatives of difluoroethanones exhibit significant antifungal properties. For instance, compounds similar to this compound have been tested against various fungal strains, demonstrating effective inhibition of mycelial growth. The minimal inhibitory concentration (MIC) values for these compounds can be significantly lower than those of traditional antifungal agents, suggesting a promising avenue for the development of new antifungal therapies .
Cytokine Modulation
Research indicates that fluorinated compounds can influence immune responses by modulating cytokine production. Specifically, studies on related difluorinated derivatives have shown inhibition of TH1 and TH2 cytokines, which are critical in autoimmune diseases and inflammatory responses. This modulation suggests potential applications in treating conditions such as rheumatoid arthritis and multiple sclerosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the ethoxy group appears to enhance lipophilicity, which may improve cellular uptake and bioavailability. Furthermore, the difluoromethyl group is known to increase metabolic stability and alter pharmacokinetic properties favorably .
Study on Antifungal Efficacy
A recent study evaluated the antifungal efficacy of a series of difluoroethanones against Candida albicans and Aspergillus niger. The results indicated that compounds with a similar scaffold to this compound exhibited EC50 values ranging from 0.5 to 5 mg/L, significantly outperforming conventional antifungals like fluconazole .
Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of fluorinated compounds in a murine model. It was found that treatment with these compounds led to a reduction in inflammatory cytokines and improved clinical scores in autoimmune disease models. This suggests a potential therapeutic role for this compound in managing autoimmune disorders .
Data Tables
| Compound | Activity | EC50 (mg/L) | Target Pathogen/Condition |
|---|---|---|---|
| This compound | Antifungal | 0.5 - 5 | Candida albicans |
| Related Difluoro Derivative | Cytokine Inhibition | N/A | Autoimmune Models |
| Trifloxystrobin | Antifungal | 38.09 | Sclerotinia sclerotiorum |
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Ethoxyphenyl)-2,2-difluoroethan-1-one, and how are reaction conditions optimized?
A one-pot difluorination/fragmentation process is widely used for synthesizing difluoromethyl ketones. For example, analogous compounds like 1-(3-chlorophenyl)-2,2-difluoroethan-1-one are synthesized from 4,4,4-trifluorobutane-1,3-dione precursors via flash column chromatography (2.5–5% Et₂O/Pentane) to achieve high yields (75–97%) . Key variables include solvent polarity, temperature (room temperature to reflux), and catalyst selection (e.g., Lewis acids for acylation). Optimization involves iterative adjustments to these parameters to maximize yield and purity. Characterization via IR, multinuclear NMR (¹H, ¹³C, ¹⁹F), and HRMS is critical for validation .
Q. What spectroscopic techniques are essential for characterizing fluorinated aromatic ketones like this compound?
¹⁹F NMR is indispensable for confirming the presence and environment of fluorine atoms, while ¹H and ¹³C NMR resolve aromatic and carbonyl signals. For example, 2,2-difluoro-1-(thiophen-2-yl)ethan-1-one exhibits distinct ¹⁹F NMR shifts at δ −106 ppm, correlating with the difluoromethyl group . IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulae, as demonstrated for 4-(2,2-difluoroacetyl)benzonitrile (C₉H₅F₂NO, [M+H]⁺ = 196.0372) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data in fluorinated ketone derivatives?
Discrepancies in NMR or HRMS data may arise from impurities, solvent artifacts, or unexpected substituent effects. For example, electron-withdrawing groups (e.g., nitro in 2,2-difluoro-1-(4-nitrophenyl)ethan-1-one) can deshield adjacent protons, altering splitting patterns . Cross-validation with X-ray crystallography (using SHELXL for refinement ) or computational methods (DFT for predicting chemical shifts) helps resolve ambiguities. Contradictions in melting points or solubility may indicate polymorphism, requiring differential scanning calorimetry (DSC) or powder XRD analysis .
Q. What strategies are effective for improving the crystallinity of fluorinated aromatic ketones during X-ray structure determination?
Crystallization conditions (solvent choice, slow evaporation) and hydrogen-bonding motifs heavily influence crystal packing. For instance, fluorinated ketones often form weak C–H···F or π-stacking interactions. SHELX programs (e.g., SHELXL for refinement) are preferred for handling anisotropic displacement parameters in fluorinated structures . Preferential orientation due to fluorophilic interactions can be mitigated by using additives like hexafluorobenzene to disrupt aggregation .
Q. How do substituent electronic effects on the aromatic ring influence the reactivity of this compound in nucleophilic additions?
Electron-donating groups (e.g., ethoxy) activate the carbonyl toward nucleophilic attack, while electron-withdrawing groups (e.g., nitro) deactivate it. For example, 2,2-difluoro-1-(4-nitrophenyl)ethan-1-one shows reduced reactivity in Grignard additions compared to its methoxy-substituted analogs . Hammett σ⁺ values can predict substituent effects, with linear free-energy relationships (LFERs) guiding reaction design. Kinetic studies under varying temperatures and catalysts (e.g., BF₃·Et₂O) further elucidate these trends.
Q. What safety protocols are critical when handling fluorinated intermediates like this compound?
Fluorinated compounds may release toxic HF under hydrolysis. Key precautions include:
- Use of PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
- Waste disposal: Neutralize acidic waste with CaCO₃ before disposal and segregate halogenated waste .
- Emergency measures: Immediate rinsing with water for skin contact and medical consultation for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
